molecular formula C9H8N2O3S B2686817 methyl 3-hydroxy-5-(1H-pyrazol-1-yl)thiophene-2-carboxylate CAS No. 113387-75-0

methyl 3-hydroxy-5-(1H-pyrazol-1-yl)thiophene-2-carboxylate

Cat. No. B2686817
CAS RN: 113387-75-0
M. Wt: 224.23
InChI Key: UQUBVSSBJVKZNS-UHFFFAOYSA-N
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Description

“Methyl 3-hydroxy-5-(1H-pyrazol-1-yl)thiophene-2-carboxylate” is a chemical compound . It is a derivative of pyrazole, a class of organic compounds with a five-membered ring with two nitrogen atoms and three carbon atoms .

properties

IUPAC Name

methyl 3-hydroxy-5-pyrazol-1-ylthiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3S/c1-14-9(13)8-6(12)5-7(15-8)11-4-2-3-10-11/h2-5,12H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQUBVSSBJVKZNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(S1)N2C=CC=N2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 3-hydroxy-5-(1H-pyrazol-1-yl)thiophene-2-carboxylate

Synthesis routes and methods

Procedure details

Pyrazole (18 mmol) was added to a solution of 2-chloro-2-methoxycarbonylthiophene-3(2H)-one in acetic acid (10 ml). The mixture was allowed to stand at room temperature for 2 days and the precipitate filtered, m.p. 162°-164° C. (acetic acid).
Quantity
18 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

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